molecular formula C14H18O3 B3032963 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione CAS No. 65094-68-0

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione

Cat. No. B3032963
CAS RN: 65094-68-0
M. Wt: 234.29 g/mol
InChI Key: PMCKZAHMLHCQQZ-UHFFFAOYSA-N
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Description

“5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione” is a chemical compound with the molecular formula C15H18O2 . It is a white powder that is soluble in organic solvents such as methanol, ethanol, and DMSO .


Molecular Structure Analysis

The molecular structure of “5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione” is complex, with multiple rings and functional groups . The compound has a molecular weight of 230.3022 .


Physical And Chemical Properties Analysis

“5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione” is a white powder that is soluble in organic solvents such as methanol, ethanol, and DMSO . It has a molecular weight of 230.3022 .

properties

IUPAC Name

5,5-dimethyl-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][2]benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2)5-3-4-8-6-9-10(7-11(8)14)13(16)17-12(9)15/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCKZAHMLHCQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1CC3C(C2)C(=O)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983641
Record name 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione

CAS RN

65094-68-0
Record name NSC123382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2,3,6-tetrahydro-4-(4-methyl-3-pentenyl)phthalic anhydride (VIII, Z=O) (1000g) and boron trifluoride etherate (100 g.) in 1 liter of benzene was refluxed for one and one-half hours. Work-up, using standard techniques, gave in almost quantitative yield crude 1,2,3,4,5,6,7,8-octahydro-5,5-dimethyl-2,3-naphthalenedicarboxylic acid anhydride (VII, X=O; R is the radical C). The cyclized anhydride (1 mole) was heated slowly to 250° C. with 200 ml. of ammonium hydroxide (s.g. 0.91) until ammonia no longer was liberated, using a condenser of a length which allowed ready evaporation of water. The resulting 1,2,3,4,5,6,7,8-octahydro-5,5-dimethyl-2,3-naphthalenedicarboximide (VII, X=NH; R is the radical C) was dissolved in 500 ml. of 2N sodium hydroxide in ethyl alcohol with warming, the solution was evaporated to dryness in vacuo, and the resulting sodium salt of the imide was suspended in 500 ml. of dioxane and treated with trichloromethanesulfenyl chloride (1.1 moles) in 200 ml. of dioxane with gentle stirring. The reaction was completed by heating at 80° C. for thirty minutes. The mixture was allowed to stand overnight, concentrated in vacuo, and the residue was crystallized from ethyl alcohol (or benzene) to give a yield of 91% of the title compound.
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1000g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Reactant of Route 2
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Reactant of Route 3
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Reactant of Route 4
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Reactant of Route 5
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione
Reactant of Route 6
5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione

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